Ethyl 2-(4-acetamidophenyl)acetate
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Overview
Description
Synthesis Analysis
- Ethyl 2-(4-acetamidophenyl)acetate is synthesized through various methods, including crystallographic techniques and reactions like Lossen rearrangement. For example, it can be synthesized from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement, yielding hydroxamic acids and ureas in good yields without racemization (Thalluri et al., 2014).
Molecular Structure Analysis
- The molecular structure of Ethyl 2-(4-acetamidophenyl)acetate and related compounds is often characterized using single-crystal X-ray diffraction, NMR spectroscopy, and other spectroscopic methods. The structures are typically non-planar with significant intra- and inter-molecular hydrogen bonds stabilizing the crystal structure (DyaveGowda et al., 2002).
Chemical Reactions and Properties
- This compound participates in various chemical reactions, such as Suzuki coupling reactions and reactions involving ethyl 2-diazo-3-oxopent-4-enoates. These reactions often lead to the formation of products with potential bioactivity and pharmaceutical applications (Costa et al., 2012).
Physical Properties Analysis
- The physical properties of Ethyl 2-(4-acetamidophenyl)acetate include its crystallization behavior, bond lengths and angles, and molecular packing. These properties are often determined through crystallography and spectroscopy, revealing detailed insights into the compound's structural features.
Chemical Properties Analysis
- The chemical properties of Ethyl 2-(4-acetamidophenyl)acetate are closely related to its molecular structure and the presence of functional groups. These properties dictate the compound's reactivity, binding interactions with DNA, and potential as a lead structure in pharmaceutical development (Iqbal et al., 2019).
Scientific Research Applications
Synthesis of Dual Hypoglycemic Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Ethyl 2-(4-aminophenoxy)acetate is used as a building synthon for novel dual hypoglycemic agents .
- Methods of Application : The compound was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group. This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .
- Results or Outcomes : The product was characterized by 1HNMR, 13CNMR, COSY, NOESY NMR spectroscopy, and elemental analysis. Additionally, its structure was studied and approved by X-ray single crystal structure determination .
Synthesis of Anti-arthritic Drug Actarit
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Ethyl 2-(4-aminophenyl)acetate is an important intermediate in the synthesis of Actarit, an antiarthritic drug .
- Methods of Application : The synthesis of ethyl 2-(4-aminophenyl)acetate using Novozyme 435 in toluene as a solvent has been carried out under both conventional heating and microwave irradiation .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Synthesis of Paracetamol (Acetaminophen)
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl 2-(4-aminophenyl)acetate is used in the synthesis of paracetamol, a common over-the-counter medication used to relieve pain and reduce fever .
- Methods of Application : The compound was synthesized using a two-step process. The first step involved the reaction of 4-aminophenol with ethyl acetate to provide 4-acetamidophenyl acetate .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Biotechnological Production of Ethyl Acetate
- Scientific Field : Biotechnology
- Application Summary : Ethyl 2-(4-acetamidophenyl)acetate could potentially be used in the biotechnological production of ethyl acetate, an environmentally friendly solvent with many industrial applications .
- Methods of Application : The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception. Microbial synthesis of ethyl acetate could become an interesting alternative .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Synthesis of cis-and trans-4-acetamidocyclohexanol
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl 2-(4-acetamidophenyl)acetate is used in the synthesis of cis-and trans-4-acetamidocyclohexanol .
- Methods of Application : The compound was synthesized in the presence of Mg, Na or Ce modified ruthenium-supported catalysts .
- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
Future Directions
The synthesis of similar compounds like paracetamol (acetaminophen) is a significant area of study in the teaching of chemistry to early year undergraduate biosciences students . The practical synthesis of paracetamol was devised to reinforce their understanding and place it in a “real world” context .
properties
IUPAC Name |
ethyl 2-(4-acetamidophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLUNZSKHFNSCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438576 |
Source
|
Record name | Ethyl (4-acetamidophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-acetamidophenyl)acetate | |
CAS RN |
13475-17-7 |
Source
|
Record name | Ethyl (4-acetamidophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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